Ethyl 2-(5-cyanopyridin-2-yl)-2,2-difluoroacetate
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Overview
Description
Ethyl 2-(5-cyanopyridin-2-yl)-2,2-difluoroacetate is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a cyano group attached to the pyridine ring and two fluorine atoms on the acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-cyanopyridin-2-yl)-2,2-difluoroacetate typically involves the reaction of 5-cyanopyridine with ethyl 2,2-difluoroacetate under specific conditions. One common method includes the use of a base such as sodium ethoxide in an ethanol solvent, which facilitates the nucleophilic substitution reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process, ensuring high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-cyanopyridin-2-yl)-2,2-difluoroacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Ethyl 2-(5-cyanopyridin-2-yl)-2,2-difluoroacetate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the development of advanced materials with specific properties, such as improved thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which Ethyl 2-(5-cyanopyridin-2-yl)-2,2-difluoroacetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyano group and fluorine atoms play crucial roles in binding to active sites, modulating the activity of the target molecules. These interactions can lead to changes in biochemical pathways, influencing various physiological processes .
Comparison with Similar Compounds
Similar Compounds
NVP-DPP728: A dipeptidyl peptidase IV inhibitor with a similar cyano group on the pyridine ring.
Ethyl 2-(5-cyanopyridin-2-yl)acetate: A structurally related compound without the difluoroacetate group.
Uniqueness
Ethyl 2-(5-cyanopyridin-2-yl)-2,2-difluoroacetate is unique due to the presence of both the cyano group and the difluoroacetate moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H8F2N2O2 |
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Molecular Weight |
226.18 g/mol |
IUPAC Name |
ethyl 2-(5-cyanopyridin-2-yl)-2,2-difluoroacetate |
InChI |
InChI=1S/C10H8F2N2O2/c1-2-16-9(15)10(11,12)8-4-3-7(5-13)6-14-8/h3-4,6H,2H2,1H3 |
InChI Key |
BYPMNFBHXFVCOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=NC=C(C=C1)C#N)(F)F |
Origin of Product |
United States |
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